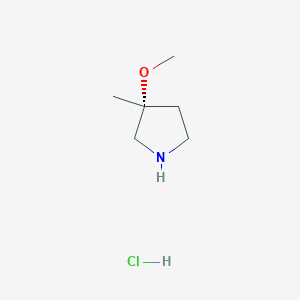

(3R)-3-Methoxy-3-methyl-pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-methoxy-3-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(8-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQCGVWNWWKOLN-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chiral 3,3-disubstituted pyrrolidine building blocks for medicinal chemistry

An In-Depth Technical Guide to Chiral 3,3-Disubstituted Pyrrolidine Building Blocks in Medicinal Chemistry

Executive Summary

Pyrrolidines are ubiquitous in modern pharmacology, appearing in nearly 20% of FDA-approved drug molecules that contain a saturated cyclic amine unit[1]. However, as drug discovery moves toward more complex, three-dimensional chemical spaces to improve target selectivity and pharmacokinetic profiles, simple flat heterocycles are often insufficient. The introduction of a quaternary stereocenter to create chiral 3,3-disubstituted pyrrolidines (and their spirocyclic derivatives) provides crucial conformational restriction. This whitepaper explores the mechanistic rationale behind their use, details state-of-the-art asymmetric synthesis protocols, and analyzes their transformative impact across multiple therapeutic areas.

Mechanistic Rationale: Why 3,3-Disubstitution?

From a medicinal chemistry perspective, the shift from mono-substituted to 3,3-disubstituted pyrrolidines is driven by the need to control the spatial projection of pharmacophores.

-

Reduction of Entropic Penalty: Floppy molecules lose significant conformational entropy upon binding to a target protein. By locking the pyrrolidine ring into a specific conformation via 3,3-disubstitution (or spirocyclization), the entropic cost of binding is drastically reduced, often leading to exponential increases in binding affinity[2].

-

Vector Projection: The quaternary carbon at the 3-position allows for precise, three-dimensional vector projection of functional groups. This 3D geometry acts as a superior bioisostere to flat aromatic rings, improving aqueous solubility and reducing off-target promiscuity (e.g., hERG liability).

-

Metabolic Stability: Blocking the 3-position with geminal substituents or a spirocycle can prevent oxidative metabolism (e.g., via Cytochrome P450 enzymes) at that specific site, thereby increasing the biological half-life of the drug candidate.

State-of-the-Art Asymmetric Synthesis: The "Clip-Cycle" Methodology

Historically, the asymmetric synthesis of pyrrolidines relied on cryogenic lithiation of N-Boc pyrrolidines and stoichiometric chiral diamines, which are difficult to scale and environmentally unfavorable[1]. To bypass these limitations, Clarke et al. developed the highly modular "Clip-Cycle" methodology[3][4].

Causality in Experimental Design: The Role of the Michael Acceptor

The "Clip-Cycle" strategy involves clipping a Cbz-protected bis-homoallylic amine to an activated alkene via cross-metathesis, followed by an intramolecular aza-Michael cyclization catalyzed by a Chiral Phosphoric Acid (CPA)[3].

The choice of the Michael acceptor is the most critical variable in this self-validating system. Experimental causality dictates that:

- -unsaturated ketones are too reactive. The background uncatalyzed aza-Michael reaction outpaces the CPA-catalyzed reaction, resulting in a racemic mixture[5].

- -unsaturated oxoesters are too unreactive. While they undergo cross-metathesis efficiently, the subsequent cyclization yields are exceptionally low (~20%)[5].

- -unsaturated thioesters provide the perfect electronic balance. They are sufficiently activated to undergo high-yielding cross-metathesis, yet stable enough that the subsequent aza-Michael cyclization is strictly controlled by the CPA catalyst, yielding high enantiomeric excess (ee)[4][5].

Table 1: Impact of Michael Acceptor on "Clip-Cycle" Efficiency[5]

| Michael Acceptor Type | Cross-Metathesis Yield | Aza-Michael Cyclization Yield | Enantioselectivity (ee%) | Conclusion |

| Ketone | N/A (Direct Cyclization) | High (Spontaneous) | Racemic (0%) | Too reactive; circumvents chiral catalyst. |

| Oxoester | 86% | 20% | Good | Too unreactive; poor thermodynamic driving force. |

| Thioester | >85% | >80% | Excellent (>90%) | Optimal balance of reactivity and stereocontrol. |

Step-by-Step Protocol: Asymmetric "Clip-Cycle" Synthesis

This protocol is designed as a self-validating workflow. Intermediate isolation ensures that background racemic reactions do not contaminate the final chiral product.

-

The "Clip" (Alkene Cross-Metathesis):

-

Charge an oven-dried Schlenk flask with the Cbz-protected bis-homoallylic amine (1.0 equiv) and the

-unsaturated thioester (2.0 equiv) in anhydrous dichloromethane (DCM). -

Introduce Hoveyda-Grubbs 2nd Generation Catalyst (5 mol%) under an inert argon atmosphere.

-

Stir the mixture at reflux. Monitor the reaction via TLC or LC-MS until the complete consumption of the starting amine.

-

Validation Checkpoint: Purify the crude mixture via flash column chromatography to isolate the pure activated thioacrylate intermediate. This prevents residual catalyst from interfering with the next step.

-

-

The "Cycle" (Enantioselective aza-Michael Cyclization):

-

Dissolve the purified thioacrylate intermediate in a non-polar solvent (e.g., toluene or 1,2-dichloroethane) to maximize the hydrogen-bonding interaction with the catalyst.

-

Add the Chiral Phosphoric Acid (CPA) catalyst, such as (R)-TRIP (10–20 mol%).

-

Heat the reaction to the empirically determined optimal temperature (typically 50 °C) and stir for 24–48 hours[1].

-

Validation Checkpoint: Quench the reaction and purify the resulting 3,3-disubstituted pyrrolidine. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC.

-

Figure 1: The "Clip-Cycle" asymmetric synthesis workflow for 3,3-disubstituted pyrrolidines.

Applications in Drug Discovery: Case Studies

The unique structural features of 3,3-disubstituted pyrrolidines have been aggressively leveraged across diverse therapeutic indications.

A. Triple Reuptake Inhibitors (TRIs) for Major Depressive Disorder

Roche successfully utilized the 3,3-disubstituted pyrrolidine scaffold to discover highly potent monoamine triple reuptake inhibitors[6][7]. These compounds simultaneously block the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). The 3,3-disubstitution pattern forces the aryl and amine vectors into an optimal conformation that mimics the binding pose of endogenous monoamines while preventing rapid enzymatic degradation. These analogues demonstrated low nanomolar potency, excellent human in vitro microsomal stability, and in vivo antidepressant-like effects in mouse models at 30 mg/kg[6].

Figure 2: Pharmacodynamic pathway of 3,3-disubstituted pyrrolidine triple reuptake inhibitors.

B. Kinetic Stabilizers for AL Amyloidosis

In the treatment of light chain (AL) amyloidosis, small molecule kinetic stabilizers are required to prevent the misfolding and aggregation of amyloidogenic immunoglobulin light chains. Recent research identified pyridone-based stabilizers utilizing a rigidified (R)-3-methyl-3-phenylpyrrolidine anchor[2]. The rigidification provided by the chiral 3,3-disubstitution significantly reduced the entropic cost of binding. Notably, the absolute stereochemistry was vital: the (R)-enantiomers exhibited up to a 14-fold difference in potency compared to their (S)-counterparts, highlighting the precision required in synthesizing these chiral building blocks[2].

C. Anticonvulsants and Analgesics

Derivatives of 3,3-disubstituted pyrrolidine-2,5-diones (specifically N-Mannich bases) have shown profound efficacy as anticonvulsants and analgesics[8]. Structure-activity relationship (SAR) studies revealed that the 3,3-disubstitution on the pyrrolidine-2,5-dione core, coupled with a 4-phenylpiperazine basic fragment, yielded molecules highly effective in the maximal electroshock seizure (MES) test and formalin models of tonic pain[8].

Table 2: Biological Targets of 3,3-Disubstituted Pyrrolidines

| Therapeutic Area | Target Mechanism | Key Structural Motif | Clinical/Preclinical Impact |

| Psychiatry (MDD) | SERT/NET/DAT Inhibition | 3-aryl-3-alkyl pyrrolidine | Low nanomolar TRI potency; high microsomal stability[6]. |

| AL Amyloidosis | FL LC2 Kinetic Stabilization | (R)-3-methyl-3-phenylpyrrolidine | Prevents protein misfolding; stereospecific affinity[2]. |

| Neurology (Epilepsy) | Voltage-gated channel modulation | 3,3-disubstituted pyrrolidine-2,5-dione | High protection in MES seizure models; analgesic properties[8]. |

Conclusion

Chiral 3,3-disubstituted pyrrolidines are not merely structural novelties; they are privileged scaffolds that solve fundamental thermodynamic and pharmacokinetic challenges in drug design. Through advanced asymmetric methodologies like the "Clip-Cycle" reaction, medicinal chemists can now access these complex, sterically demanding motifs with high enantiopurity, paving the way for next-generation therapeutics with unparalleled target specificity.

References

-

Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. 6

-

Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines. Organic Letters. 4

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines (White Rose Research Online). University of York. 1

-

Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. White Rose Research Online. 5

-

Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. PMC - NIH. 2

-

Synthesis and Biological Properties of New N-Mannich Bases Derived from 3-Methyl-3-phenyl- and 3,3-Dimethyl-succinimides. ResearchGate. 8

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric ‘Clip-Cycle’ Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online [eprints.whiterose.ac.uk]

- 4. Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: (3R)-3-Methoxy-3-methyl-pyrrolidine HCl vs. 3-Methoxypyrrolidine

Executive Summary: The "Magic Methyl" Effect in Pyrrolidine Scaffolds

In modern drug discovery, the transition from a simple substituted heterocycle to a gem-disubstituted analog is a classic strategy to optimize potency and metabolic stability. This guide analyzes the structural and functional evolution from 3-methoxypyrrolidine to (3R)-3-methoxy-3-methyl-pyrrolidine hydrochloride .

While 3-methoxypyrrolidine serves as a versatile, low-molecular-weight building block, it suffers from specific liabilities: conformational flexibility and metabolic susceptibility at the C3 position. The introduction of a methyl group at C3 (creating a quaternary center) in (3R)-3-methoxy-3-methyl-pyrrolidine addresses these issues through two primary mechanisms:

-

Conformational Locking: The gem-disubstitution biases the pyrrolidine ring pucker, reducing the entropic penalty upon protein binding.

-

Metabolic Blocking: Replacing the C3 hydrogen with a methyl group eliminates a primary site of oxidative metabolism (α-carbon hydroxylation).

Structural & Physicochemical Analysis[1][2][3][4]

The following table contrasts the core properties of the two scaffolds. Note the shift in lipophilicity and the elimination of the chiral hydrogen in the methylated analog.

| Feature | 3-Methoxypyrrolidine | (3R)-3-Methoxy-3-methyl-pyrrolidine HCl |

| Structure | Monosubstituted pyrrolidine | Gem-disubstituted (Quaternary C3) |

| Chirality | Single chiral center (C3-H) | Single chiral center (Quaternary C3) |

| Molecular Weight | 101.15 g/mol (Free base) | 151.63 g/mol (HCl salt) |

| ClogP (Est.) | ~ -0.2 to 0.1 | ~ 0.4 to 0.7 (More Lipophilic) |

| pKa (Conj. Acid) | ~9.4 (Electron-withdrawing OMe) | ~9.6 (Methyl +I effect counters OMe -I) |

| Metabolic Liability | High (C3-H oxidation) | Reduced (C3 blocked; shifts to O-Me or Ring) |

| Conformational Bias | Flexible envelope | Rigid / Biased Pucker |

Medicinal Chemistry: Mechanism of Action

Conformational Restriction (The Gem-Disubstitution Effect)

The addition of the C3-methyl group is not merely a steric change; it forces the pyrrolidine ring into a preferred conformation to minimize steric clash between the methyl/methoxy groups and the adjacent ring methylenes.

-

3-Methoxypyrrolidine: Exists in a dynamic equilibrium between C3-endo and C3-exo puckers. Binding to a target requires "freezing" one conformer, costing entropy (

). -

3-Methoxy-3-methyl: The bulkier quaternary center pre-organizes the ring into a specific pucker. If this matches the bioactive conformation, the entropic penalty of binding is significantly reduced, potentially improving potency by 10-100 fold.

Metabolic Stability (Blocking the Soft Spot)

Cytochrome P450 enzymes frequently attack carbon atoms alpha to heteroatoms (ethers).

-

In 3-methoxypyrrolidine , the C3 position has a hydrogen atom (

-H). This is a "soft spot" for hydroxylation, leading to hemiketal formation and ring opening or cleavage of the methoxy group. -

In (3R)-3-methoxy-3-methyl-pyrrolidine , the C3-H is replaced by C3-Me. The P450 cannot hydroxylate the quaternary carbon. Metabolism is forced to occur at less favorable sites (e.g., O-demethylation or N-oxidation), often extending the in vivo half-life (

).

Visualizing the Metabolic Shift

The following diagram illustrates the metabolic blockade achieved by the methylation.

Figure 1: Comparison of metabolic liabilities. The quaternary center in the methylated analog blocks the rapid C3-oxidation pathway.

Synthetic Pathways[1][3]

Synthesizing the quaternary center is more challenging than the simple ether formation used for 3-methoxypyrrolidine. The preferred route for the (3R)-3-methoxy-3-methyl analog involves a Grignard addition to a ketone followed by methylation and chiral resolution.

Synthesis Workflow

-

Precursor: N-Boc-3-pyrrolidinone (commercially available or made via Swern oxidation of N-Boc-3-pyrrolidinol).

-

Quaternary Formation: Addition of Methylmagnesium Bromide (MeMgBr) or Methyllithium (MeLi) to the ketone. This yields N-Boc-3-hydroxy-3-methylpyrrolidine.

-

O-Methylation: The tertiary alcohol is sterically hindered and less nucleophilic. Strong conditions (NaH + Iodomethane) are required.

-

Deprotection: Removal of the Boc group using HCl/Dioxane or TFA.

-

Chiral Resolution: The product is racemic. Resolution is achieved via:

-

Classical: Crystallization with chiral acids (e.g., Dibenzoyl-L-tartaric acid).

-

Chromatographic: Chiral SFC (Supercritical Fluid Chromatography).

-

Figure 2: Synthetic workflow for accessing the enantiopure quaternary pyrrolidine.

Experimental Protocols

Protocol A: Grignard Addition (Formation of Tertiary Alcohol)

Note: This reaction is moisture-sensitive. Use oven-dried glassware and inert atmosphere (Ar/N2).

-

Setup: Charge a 3-neck round-bottom flask with N-Boc-3-pyrrolidinone (1.0 eq) dissolved in anhydrous THF (0.5 M concentration). Cool to -78°C.

-

Addition: Dropwise add Methylmagnesium bromide (3.0 M in ether, 1.2 eq) over 30 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

-

Quench: Carefully quench with saturated aqueous NH4Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) to yield N-Boc-3-hydroxy-3-methylpyrrolidine.

Protocol B: O-Methylation of Tertiary Alcohol

Critical Step: Tertiary alcohols are difficult to methylate. Sodium Hydride (NaH) is required.[1][2]

-

Setup: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0°C.

-

Deprotonation: Add NaH (60% dispersion in oil, 1.5 eq) portion-wise. Evolution of H2 gas will occur. Stir for 30 mins at 0°C.

-

Alkylation: Add Iodomethane (MeI, 2.0 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir overnight.

-

Workup: Quench with water (carefully!). Extract with Et2O (to avoid DMF carryover). Wash with LiCl solution (5%) to remove residual DMF.

-

Yield: This yields the N-Boc-3-methoxy-3-methylpyrrolidine.

Protocol C: Deprotection & Salt Formation

-

Dissolve the methylated intermediate in 4M HCl in Dioxane (10 eq).

-

Stir at RT for 2-4 hours (monitor by TLC/LCMS for disappearance of Boc).

-

Concentrate in vacuo to dryness.

-

Triturate the solid with Et2O to remove organic impurities.

-

Filter and dry under high vacuum to obtain the Hydrochloride salt .

Safety & Handling (MSDS Highlights)

| Compound | Hazard Class | Key Precautions |

| 3-Methoxypyrrolidine | Irritant / Corrosive | Causes skin burns and eye damage. Handle in fume hood. |

| (3R)-3-Methoxy-3-methyl HCl | Irritant (H315, H319) | Hygroscopic solid. Store in desiccator. Avoid dust inhalation. |

| Methylmagnesium Bromide | Flammable / Reactive | Reacts violently with water. Pyrophoric hazards. |

| Sodium Hydride | Flammable Solid | Reacts violently with water to release H2. |

References

-

Wishka, D. G., et al. (2008). "Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(23), 6062–6066. Link

-

Pike, K. G., et al. (2011). "Optimisation of a series of 3,3-disubstituted pyrrolidines as potent and selective inhibitors of the human 11β-hydroxysteroid dehydrogenase type 1 enzyme." Bioorganic & Medicinal Chemistry Letters, 21(11), 3467-3470. Link

-

Beilstein Journals. (2024). "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines." Beilstein J. Org. Chem.Link

-

PubChem. (2023). "Compound Summary: 3-methoxy-3-methylpyrrolidine hydrochloride."[2][3] National Library of Medicine. Link

-

Organic Process Research & Development. (2005). "A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol." ACS Publications.[4] Link

Sources

Thermodynamic stability of 3-methoxy-3-methylpyrrolidine salts

An In-depth Technical Guide: Thermodynamic Stability of 3-Methoxy-3-Methylpyrrolidine Salts

Abstract

The pyrrolidine scaffold is a cornerstone in modern drug discovery, valued for its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate.[1][2] The introduction of a quaternary center, such as in 3-methoxy-3-methylpyrrolidine, offers unique stereoelectronic properties that can be exploited to enhance pharmacological profiles. The conversion of such amine-containing molecules into salts is a critical step in pharmaceutical development, profoundly impacting properties like solubility, bioavailability, and, most importantly, stability.[3][4] This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 3-methoxy-3-methylpyrrolidine salts. We will delve into the core theoretical principles governing stability, present detailed, field-proven experimental protocols for its assessment, and explore potential decomposition pathways. This document is intended for researchers, chemists, and drug development professionals seeking to characterize and optimize these promising pharmaceutical intermediates.

The Theoretical Framework of Salt Stability

Thermodynamic stability is a measure of the energy of a system, with more stable compounds existing in a lower energy state. For a pharmaceutical salt, this stability is not an intrinsic property of the cation alone but a complex interplay of multiple factors that influence the overall Gibbs free energy of the system. Understanding these factors is paramount to designing robust and reliable drug candidates.

The Influence of the Cation and Anion

The primary interaction in a salt is the electrostatic attraction between the protonated 3-methoxy-3-methylpyrrolidinium cation and the counter-ion (anion). The nature of both ions dictates the strength of the crystal lattice and, consequently, the thermal and chemical stability.

-

Cation Structure: The 3-methoxy-3-methylpyrrolidine structure contains a tertiary amine that becomes a quaternary ammonium center upon protonation. The presence of the methoxy group at a tertiary carbon introduces potential for specific degradation pathways not present in simpler pyrrolidinium salts.

-

Anion (Counter-ion) Effect: The choice of the counter-ion is a critical determinant of stability. Studies on various heterocyclic salts, including those based on pyrrolidinium, have shown a clear hierarchy of thermal stability based on the anion.[5]

-

Halides (e.g., Cl⁻, Br⁻): Salts with halide anions often exhibit lower thermal stability.[6] The relatively high nucleophilicity and hydrogen-bond accepting capability of small halides can facilitate decomposition pathways.[7]

-

Inorganic Anions (e.g., BF₄⁻, PF₆⁻): These anions are generally larger and less nucleophilic, often leading to more thermally stable salts compared to halides.[8]

-

Organic Anions (e.g., tosylate, mesylate): Stability can vary widely based on the anion's size, basicity, and potential for side reactions.

-

Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻): This anion is known to form some of the most thermally stable ionic liquids and salts due to its large size, delocalized negative charge, and low coordinating ability.[9]

-

Environmental and Physicochemical Factors

Beyond the ionic pairing, external factors play a crucial role in the net stability of the salt form.

-

Solvent Effects: Solvents influence stability by solvating the ions, which can either stabilize the salt or promote its dissociation and subsequent degradation.[10] Polar protic solvents, for instance, can stabilize both cations and anions through hydrogen bonding and dipole-dipole interactions, potentially affecting reaction equilibria and rates.[11] The solubility of a salt in a given solvent system is the first property to be quantified in the design of crystallization processes.[12][13]

-

Temperature: As a key component of thermodynamic stability, temperature provides the energy needed to overcome activation barriers for decomposition. The operational range of a salt is typically defined by its melting point at the lower end and its decomposition temperature at the upper end.[14]

-

Polymorphism: Many pharmaceutical salts can exist in multiple crystalline forms, or polymorphs, each with a unique crystal lattice and, therefore, different thermodynamic stability.[3] A metastable polymorph is generally more chemically reactive and has higher solubility than its stable counterpart.[15]

Caption: Core factors governing the thermodynamic stability of a salt.

Potential Decomposition Pathways

The unique α-alkoxy amine structure of the 3-methoxy-3-methylpyrrolidinium cation suggests several plausible degradation routes. While specific experimental data for this molecule is scarce[16], mechanistic principles from related structures can inform our hypotheses.

-

N-Dealkylation/O-Dealkylation: Thermally or chemically induced cleavage of the methyl groups from either the nitrogen (if N-alkylated) or the ether oxygen.

-

Hofmann Elimination: If a proton is abstracted from a carbon adjacent to the positively charged nitrogen, it could initiate an elimination reaction, leading to ring-opening.

-

Hydrolytic Cleavage of the Ether: In aqueous solutions, particularly under acidic or basic conditions, the methoxy group may be susceptible to hydrolysis, yielding a 3-hydroxy-3-methylpyrrolidinium species.

-

Fragmentation via Iminium Ion: A key potential pathway involves the loss of methanol to form a highly reactive cyclic iminium ion. This intermediate can then react with available nucleophiles or undergo further rearrangement or polymerization. The relative stability of such iminium ions has been the subject of computational studies.[17][18] The decomposition of related α-alkoxyalkyl-hydroperoxides has been shown to proceed through proton-catalyzed mechanisms.[19][20]

Caption: A plausible decomposition pathway for the cation.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the stability of a new salt. The following protocols represent a robust, self-validating workflow.

Thermal Analysis: TGA and DSC

Thermal analysis provides critical data on the behavior of the salt as a function of temperature, defining its melting point and thermal decomposition limits.[21]

A. Thermogravimetric Analysis (TGA) Protocol

-

Objective: To determine the temperature at which the salt begins to lose mass due to decomposition.

-

Methodology:

-

Accurately weigh 5-10 mg of the 3-methoxy-3-methylpyrrolidine salt into a platinum or alumina TGA pan.[23]

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert nitrogen atmosphere (flow rate of 40-60 mL/min) to prevent oxidative degradation.[23]

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature well above the expected decomposition (e.g., 500-700 °C).[14]

-

Record the mass loss as a function of temperature. The onset temperature of decomposition (T_onset) or the temperature at 5% mass loss (T_d5%) is used as a measure of thermal stability.[6]

-

B. Differential Scanning Calorimetry (DSC) Protocol

-

Objective: To determine the melting point (T_m), enthalpy of fusion (ΔH_fus), and glass transition temperature (T_g) if amorphous. These parameters are crucial for predicting solubility and stability.[3]

-

Instrumentation: TA Instruments Q2000 or equivalent.[22][24]

-

Methodology:

-

Accurately weigh 2-5 mg of the salt into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Perform a heat-cool-heat cycle to erase the sample's thermal history. For example:

-

Heat 1: Ramp from ambient temperature to ~20 °C above the suspected melting point at 10 °C/min.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

-

Heat 2: Ramp from the low temperature to the upper limit again at 10 °C/min.[24]

-

-

Analyze the data from the second heating scan. The peak of the endotherm corresponds to the melting point (T_m), and the integrated area of the peak provides the enthalpy of fusion (ΔH_fus).

-

Table 1: Summary of Thermal Analysis Data for Pyrrolidinium-Based Salts This table summarizes literature data for related compounds to provide context for expected results.

| Cation | Anion | T_d (Onset, °C) | T_m (°C) | Reference |

| N-propyl-N-methylpyrrolidinium | [NTf₂]⁻ | ~498 | 9.8 | [9] |

| N-butyl-N-methylpyrrolidinium | [NTf₂]⁻ | ~503 | -8.4 (T_g) | [9] |

| 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) | Br⁻ | 280.3 | 280.3 | [14] |

| 1,1'-(octane-1,8-diyl)bis(1-methylpyrrolidinium) | Br⁻ | 280.7 | 174.3 | [14] |

| Chiral Pyrrolidinium | Cl⁻ | 153 - 165 | N/A | [6] |

Solution State Stability

Assessing stability in solution is critical for predicting shelf-life in liquid formulations and behavior under physiological conditions. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its ability to separate the parent compound from its degradants.[25]

A. Isothermal Solution Stability Protocol (HPLC-UV)

-

Objective: To quantify the rate of degradation of the salt in various solvents and pH conditions over time.

-

Methodology:

-

Prepare stock solutions of the 3-methoxy-3-methylpyrrolidine salt at a known concentration (e.g., 1 mg/mL) in a range of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, acidic buffer pH 1.2).[26]

-

Aliquot the solutions into sealed vials and store them in temperature-controlled stability chambers at various conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

At specified time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), withdraw an aliquot from each sample.

-

Analyze the aliquots using a validated, stability-indicating HPLC method. The method must be able to resolve the peak of the parent compound from any potential degradation products.

-

Quantify the concentration of the parent salt at each time point against a standard curve.

-

Plot the percentage of the remaining parent salt versus time to determine the degradation kinetics.

-

Caption: Experimental workflow for solution stability testing.

Computational Chemistry as a Predictive Tool

In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) can provide valuable preliminary insights.[17] Calculations can be used to:

-

Predict Relative Stabilities: Compare the energies of different salt pairs (with various anions) to predict which might be the most thermodynamically stable.[27]

-

Model Decomposition Pathways: Calculate the activation energies for proposed degradation mechanisms, such as the formation of the iminium intermediate, to identify the most likely decomposition routes.[18]

-

Correlate with Experimental Data: Computational results can help interpret experimental findings from TGA and DSC, providing a molecular-level understanding of the observed thermal events.[28]

Conclusion

The thermodynamic stability of 3-methoxy-3-methylpyrrolidine salts is a multifactorial property essential to their successful development as pharmaceutical agents. A comprehensive evaluation requires an integrated approach that combines a strong theoretical understanding with rigorous experimental characterization. By systematically assessing the influence of the counter-ion and environmental conditions using techniques like TGA, DSC, and stability-indicating HPLC, researchers can select and develop salt forms with optimal stability profiles. While direct data on this specific substituted pyrrolidine is emerging, the principles and protocols outlined in this guide provide a robust and scientifically sound pathway for its thorough investigation.

References

- Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC. (n.d.).

- Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. (2017).

- Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. (n.d.). University of North Georgia.

- Thermal stability of chiral pyrrolidinium salts as the temperature of... (n.d.).

- Computational Comparison of the Stability of Iminium Ions and Salts from Enals and Pyrrolidine Derivatives (Aminocatalysts). (n.d.).

- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014). Industrial & Engineering Chemistry Research.

- The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. (n.d.).

- Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022). ACS Omega.

- Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. (2025). Taylor & Francis Online.

- Designing Pyrrolidinium-Based Ionic Liquid Electrolytes for Energy Storage: Thermal and Electrical Behaviour of Ternary Mixtures with Lithium Salt and Carbon

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019).

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (n.d.).

- Solvent effects. (n.d.). Wikipedia.

- Solvent Effects. (2022). Chemistry LibreTexts.

- Counterion Dependence of Normal versus Abnormal Binding of Triazolium Salts to an Iridium Complex. (n.d.).

- Thermal behavior and heat capacities of pyrrolidinium-based ionic liquids by DSC. (n.d.).

- Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. (2023).

- Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. (2023). Inorganic Chemistry.

- Solvents and Solvent Effects in Organic Chemistry (Third Edition). (n.d.). Wiley Online Library.

- Effect of Azole Counterions on Thermal and Transport Properties of the Hydrated Salts of Hemimelitic Acid. (2023). The Journal of Physical Chemistry C.

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022).

- Effect of counterion on the reactivity, stability, aromaticity and charge distribution in mono- and polyphosphacyclopentadienide ions – A theoretical investigation. (2018).

- Counterion dependence of normal versus abnormal binding of triazolium salts to an iridium complex. (2025). University of Kentucky X-Ray Crystallography Facility.

- Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. (2022). MDPI.

- Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. (2025).

- Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim. (n.d.). CrystEngComm.

- Thermodynamic stability and transformation of pharmaceutical polymorphs. (n.d.). Pure and Applied Chemistry.

- 3-methoxy-3-methylpyrrolidine hydrochloride (C6H13NO). (n.d.). PubChem.

- Thermodynamic and Kinetic Aspects of Metal Complexes. (n.d.). Utkal University.

- 3-Methoxy-3-Methyl-Pyrrolidine Hydrochloride. (n.d.). MySkinRecipes.

- Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide. (n.d.). BenchChem.

- THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. (n.d.). UNL Institutional Repository.

- 3-methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride (C6H10F3NO). (n.d.). PubChem.

- 3-(Methoxymethyl)pyrrolidine. (n.d.). PubChem.

- Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations. (n.d.).

- Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study. (2025).

- In studying the formation of complex compounds in solution, two kinds of stability have to be distinguished. These are. (n.d.).

- Decomposition of Model Alkoxyamines in Simple and Polymerizing Systems. I. 2,2,6,6-Tetramethylpiperidinyl- N-oxyl-Based Compound. (2001). Journal of Polymer Science Part A: Polymer Chemistry.

- Decomposition of multifunctionalized α-alkoxyalkyl-hydroperoxides derived from the reactions of Criegee intermediates with diols in liquid phases. (n.d.). RSC Publishing.

- Inorganic Chemistry Lecture 89 ( Factors Affecting the Stability Constant). (2020). YouTube.

- Fate of the three alkoxy radicals produced in the OH-initiated... (n.d.).

- Factors affecting the stability of complexes. (n.d.). Unacademy.

- Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Forme. (2024). Semantic Scholar.

- Decomposition of Tertiary Alkoxy Radicals. (2014).

- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research.

Sources

- 1. "Computational Analysis of the Stereoselective Synthesis of Substituted" by Diamond T. Jones [commons.emich.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. xray.uky.edu [xray.uky.edu]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solvent effects - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. publications.iupac.org [publications.iupac.org]

- 16. PubChemLite - 3-methoxy-3-methylpyrrolidine hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 17. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Decomposition of multifunctionalized α-alkoxyalkyl-hydroperoxides derived from the reactions of Criegee intermediates with diols in liquid phases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Designing Pyrrolidinium-Based Ionic Liquid Electrolytes for Energy Storage: Thermal and Electrical Behaviour of Ternary Mixtures with Lithium Salt and Carbonates [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

- 25. dissolutiontech.com [dissolutiontech.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Computational Comparison of the Stability of Iminium Ions and Salts from Enals and Pyrrolidine Derivatives (Aminocatalysts) [diposit.ub.edu]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 3-methoxy-3-methylpyrrolidine Scaffold in CNS Drug Discovery

Abstract

The quest for novel chemical entities that can effectively modulate targets within the Central Nervous System (CNS) is a formidable challenge in modern medicinal chemistry. A primary obstacle is the restrictive nature of the blood-brain barrier (BBB), which necessitates a delicate balance of physicochemical properties for successful drug penetration. This guide delves into the strategic application of the 3-methoxy-3-methylpyrrolidine scaffold, a privileged structural motif that has emerged as a valuable tool for designing CNS-active agents. We will explore the synthetic rationale, the profound impact of this scaffold on key drug-like properties, and its successful incorporation into ligands targeting critical CNS receptors, thereby providing a comprehensive resource for researchers and drug development professionals.

The CNS Drug Discovery Challenge: A Physicochemical Tightrope Walk

Developing drugs for CNS disorders is uniquely challenging due to the blood-brain barrier, a highly selective physiological boundary that protects the brain.[1][2] For a small molecule to be considered a viable CNS drug candidate, it must possess a specific set of physicochemical properties that allow it to traverse this barrier.[3] Key parameters that govern BBB permeability include:

-

Lipophilicity (logP/logD): A measure of a compound's ability to partition into a lipid environment. While a certain degree of lipophilicity is required to cross the lipid-rich BBB, excessive lipophilicity can lead to non-specific binding, increased metabolic liability, and potential toxicity.[4]

-

Molecular Weight (MW): Smaller molecules generally exhibit better BBB penetration.

-

Topological Polar Surface Area (TPSA): A descriptor of the surface area of a molecule occupied by polar atoms. Lower TPSA values are generally favored for passive diffusion across the BBB.[5]

-

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can significantly impact a molecule's ability to cross the BBB. A high number of hydrogen bond donors, in particular, can hinder penetration.[3]

-

Ionization State (pKa): The basicity of a molecule, determined by its pKa, influences its charge state at physiological pH (7.4). A lower pKa for a basic nitrogen can increase the proportion of the neutral, more membrane-permeable species.[4]

The optimization of these parameters is often a multi-parameter optimization (MPO) challenge, where improving one property can negatively impact another.[1][6] The strategic use of specific chemical scaffolds can help medicinal chemists navigate this complex landscape.

The 3-methoxy-3-methylpyrrolidine Scaffold: A Solution for CNS MPO

The 3-methoxy-3-methylpyrrolidine scaffold has gained prominence as a key building block in the design of CNS agents.[7] Its utility stems from the unique combination of structural and electronic features that favorably influence the physicochemical properties of the parent molecule.

Structural Features and Their Physicochemical Impact

The core of the scaffold's advantage lies in the quaternary carbon at the 3-position, substituted with both a methyl and a methoxy group. This arrangement imparts several beneficial properties:

-

Modulation of Basicity (pKa): The electron-withdrawing inductive effect of the C3-methoxy group lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity is crucial for CNS drugs, as it increases the fraction of the un-ionized, more lipophilic form of the molecule at physiological pH, thereby enhancing its ability to cross the blood-brain barrier.[4]

-

Metabolic Stability: The quaternary center at the 3-position sterically shields the adjacent C2 and C4 positions from metabolic attack, particularly oxidation by cytochrome P450 enzymes. This "metabolic blocking" can significantly improve the half-life and overall pharmacokinetic profile of a drug candidate.[7]

-

Optimal Lipophilicity: The methoxy and methyl groups contribute to the overall lipophilicity of the scaffold, helping to achieve the desired logP/logD range for BBB penetration without introducing excessive greasy character that could lead to off-target effects.

-

Three-Dimensionality (sp3-richness): The non-planar, sp3-hybridized nature of the pyrrolidine ring provides a three-dimensional framework. This is increasingly recognized as a desirable feature in modern drug discovery, as it can lead to improved selectivity and reduced off-target interactions compared to flat, aromatic structures.

The interplay of these properties makes the 3-methoxy-3-methylpyrrolidine scaffold a powerful tool for CNS multiparameter optimization.

Sources

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Methoxy-3-Methyl-Pyrrolidine Hydrochloride [myskinrecipes.com]

Navigating the Acquisition of (3R)-3-Methoxy-3-methyl-pyrrolidine HCl: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the procurement and availability of the chiral pyrrolidine derivative, (3R)-3-Methoxy-3-methyl-pyrrolidine HCl (CAS 1370259-71-3), a compound of interest for researchers and drug development professionals in the pharmaceutical and life sciences sectors. Due to its specialized nature and limited commercial availability as a stock item, this guide provides a comprehensive overview of the most viable acquisition strategy: custom synthesis through a Contract Research Organization (CRO).

Introduction to (3R)-3-Methoxy-3-methyl-pyrrolidine HCl

(3R)-3-Methoxy-3-methyl-pyrrolidine HCl is a chiral, substituted pyrrolidine hydrochloride salt. The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element. The specific stereochemistry at the C3 position, along with the methoxy and methyl substituents, makes this compound a potentially valuable building block for the synthesis of novel therapeutic agents, particularly in areas such as neuroscience and oncology. Its hydrochloride salt form generally enhances its stability and solubility in aqueous media, facilitating its use in various research and development applications.

Commercial Availability: The Custom Synthesis Imperative

Selecting a Custom Synthesis Partner

The selection of a competent CRO is critical to the successful acquisition of (3R)-3-Methoxy-3-methyl-pyrrolidine HCl. Researchers should consider the following factors when evaluating potential partners:

-

Expertise in Chiral and Heterocyclic Chemistry: The synthesis of this molecule requires proficiency in stereoselective synthesis and the manipulation of heterocyclic systems. Look for CROs with a proven track record in these areas.[]

-

Scale-up Capabilities: Depending on the project's future needs, it is prudent to select a CRO that can not only perform the initial small-scale synthesis (mg to g) but also has the capability to scale up production to kilograms if required.[2][3]

-

Analytical Capabilities: A reliable CRO will have a comprehensive suite of analytical instrumentation (e.g., NMR, LC-MS, HPLC, chiral HPLC) to confirm the structure, purity, and enantiomeric excess of the synthesized compound.[4]

-

Communication and Project Management: Clear and regular communication is key to a successful custom synthesis project. Choose a CRO that provides a dedicated project manager and a transparent reporting structure.[5]

-

Business Model: CROs typically offer services on a Fee-for-Service (FFS) or Full-Time Equivalent (FTE) basis. For the synthesis of a specific molecule like this, an FFS model is often the most appropriate.[5][6]

The following table provides a non-exhaustive list of CROs with expertise in custom organic synthesis, including chiral and heterocyclic compounds. Researchers are encouraged to conduct their own due diligence to find the best partner for their specific needs.

| Contract Research Organization (CRO) | Areas of Expertise | Service Models |

| Symeres | Small molecule synthesis, medicinal chemistry, process development.[2] | FTE, FFS |

| BOC Sciences | Custom synthesis of small molecules, chiral synthesis, isotope labeling.[] | FFS |

| Macsen Labs | Organic and inorganic custom synthesis from milligram to ton scale.[3] | FFS |

| RG Discovery | Custom synthesis of small molecules, peptides, and carbohydrates.[7] | FFS |

| SigutLabs | Complex organic synthesis, medicinal chemistry, process optimization.[8] | FFS, FTE |

| SynHet | Custom synthesis of non-commercially available compounds, heterocyclic chemistry.[9] | FFS, FTE |

| Atlanchim Pharma | Custom synthesis of chemical molecules, including heterocyclic and steroid chemistry.[10] | FFS, FTE |

The Custom Synthesis Workflow: A Step-by-Step Protocol

For researchers unfamiliar with the process, initiating a custom synthesis project can seem daunting. The following protocol outlines the typical steps involved:

-

Initial Inquiry and Confidentiality Agreement (CDA):

-

Contact potential CROs with the chemical name, CAS number (1370259-71-3), and the desired quantity and purity of (3R)-3-Methoxy-3-methyl-pyrrolidine HCl.

-

It is standard practice to execute a CDA to protect any proprietary information related to your project.

-

-

Request for Quotation (RFQ):

-

Provide the CRO with a detailed RFQ that includes:

-

Chemical structure and stereochemistry.

-

Required quantity (e.g., 1 g, 5 g, 25 g).

-

Required purity (e.g., >95%, >98%).

-

Required analytical data (e.g., ¹H NMR, ¹³C NMR, LC-MS, Certificate of Analysis).

-

Desired timeline.

-

-

-

Proposal Evaluation:

-

The CRO will provide a detailed proposal outlining the proposed synthetic route, estimated timeline, cost, and deliverables.

-

For a molecule like (3R)-3-Methoxy-3-methyl-pyrrolidine HCl, the synthesis will likely involve multiple steps, starting from commercially available chiral precursors. Synthetic approaches to chiral pyrrolidines often utilize starting materials like malic acid or employ stereoselective reactions.

-

Carefully review the technical feasibility of the proposed route and compare quotes from multiple CROs.

-

-

Project Initiation and Execution:

-

Once a CRO is selected, a formal agreement or purchase order is issued.

-

The CRO's scientific team will begin the synthesis, providing regular progress updates as agreed upon.

-

-

Product Delivery and Final Documentation:

-

Upon completion, the final compound will be shipped to your laboratory.

-

A comprehensive analytical data package will be provided to confirm that the product meets the agreed-upon specifications.

-

Visualizing the Custom Synthesis Process

The following diagram illustrates the typical workflow for obtaining a non-commercially available chemical through custom synthesis.

Caption: Workflow for procuring a chemical via custom synthesis.

Conclusion

While (3R)-3-Methoxy-3-methyl-pyrrolidine HCl is not a stock chemical, it is readily accessible to the research community through custom synthesis. By carefully selecting a qualified CRO and following a structured procurement process, researchers can obtain this and other novel chemical entities to advance their drug discovery and development programs. The investment in a custom synthesis project provides access to unique molecular building blocks that can be pivotal in the creation of next-generation therapeutics.

References

-

Symeres. Small Molecule Drug Discovery | CRO Chemistry Services. [Link]

-

Chemistry CROs & CMOs. [Link]

-

NEDP. CRO Chemistry. [Link]

-

SigutLabs. Contract research. [Link]

-

Macsen Labs. Custom Synthesis Services | Contract Chemical R&D. [Link]

-

RG Discovery. Custom Synthesis by leading chemists. [Link]

-

Capot Chemical. Custom Synthesis. [Link]

-

Atlanchim Pharma. Custom Synthesis. [Link]

-

SigutLabs. FTE/FFS. [Link]

Sources

- 2. symeres.com [symeres.com]

- 3. macsenlab.com [macsenlab.com]

- 4. polysciences.com [polysciences.com]

- 5. FTE/FFS - SigutLabs [sigutlabs.com]

- 6. Full Service CRO based on FTE(Full-Time Equivalent) and FFS (Fee-for-service) [aktinchem.com]

- 7. Custom Synthesis by leading chemists [rgdiscovery.com]

- 8. Contract research - SigutLabs [sigutlabs.com]

- 9. CRO/FTE Services & Pricing [synhet.com]

- 10. atlanchimpharma.com [atlanchimpharma.com]

Methodological & Application

Application Notes & Protocols: Reductive Amination Conditions for 3-Methoxy-3-Methylpyrrolidine Derivatives

Introduction: The Strategic Importance of Reductive Amination in Pyrrolidine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry.[1][2][3] This powerful, one-pot transformation enables the efficient construction of carbon-nitrogen bonds, converting carbonyl compounds and amines into more complex amine architectures.[1][4][5] Its widespread adoption in drug development is a testament to its reliability, versatility, and superior control over product formation compared to methods like direct alkylation, which are often plagued by over-alkylation and the generation of complex product mixtures.[1][6]

The pyrrolidine motif is a privileged scaffold, frequently encountered in a vast array of natural products and biologically active molecules.[7][8] Consequently, the development of robust and selective methods for the synthesis of substituted pyrrolidines is of paramount importance. This guide provides an in-depth exploration of the reductive amination conditions specifically tailored for the synthesis of 3-methoxy-3-methylpyrrolidine derivatives, a class of compounds with significant potential in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, compare and contrast common reducing agents, and provide detailed, field-proven protocols to guide researchers in achieving optimal results.

Mechanistic Considerations: A Tale of Two Steps

The reductive amination process elegantly combines two fundamental organic reactions: the formation of an imine or iminium ion, followed by its in-situ reduction.[1][4][6] Understanding the interplay between these two steps is crucial for optimizing reaction conditions.

The initial step involves the nucleophilic attack of an amine on a carbonyl compound to form a hemiaminal intermediate.[5] Under mildly acidic conditions, this hemiaminal readily dehydrates to form an imine.[5][6] The pH of the reaction medium is a critical parameter; a slightly acidic environment (typically pH 4-6) facilitates both the initial carbonyl activation and the subsequent dehydration, while strongly acidic conditions will protonate the starting amine, rendering it non-nucleophilic.[2][6]

The newly formed imine is then reduced by a hydride-based reducing agent. The choice of reducing agent is paramount, as it must selectively reduce the imine in the presence of the starting carbonyl compound.[4][6] This chemoselectivity is the key to the success of the one-pot procedure.[9]

Caption: Generalized workflow of a one-pot reductive amination reaction.

Selecting the Optimal Reducing Agent: A Comparative Analysis

The success of a reductive amination hinges on the judicious choice of the reducing agent. Several hydride donors have been developed for this purpose, each with its own set of advantages and limitations. For the synthesis of sterically hindered 3-methoxy-3-methylpyrrolidine derivatives, the choice of reducing agent becomes even more critical.

| Reducing Agent | Common Solvents | Key Advantages | Key Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile | Mild and selective, tolerates a wide range of functional groups, generally gives high yields with minimal side products.[10][11][12] | Water-sensitive, less compatible with protic solvents like methanol.[13] |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective for a wide range of substrates, not water-sensitive.[13] | Highly toxic (liberates HCN gas in strong acid), can introduce cyanide impurities.[9] |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available. | Can reduce the starting carbonyl compound, often requiring a two-step procedure where the imine is pre-formed.[6][13] |

| Catalytic Hydrogenation (H₂, Pd/C) | Methanol (MeOH), Ethanol (EtOH) | "Green" and atom-economical. | May require specialized equipment (hydrogenator), can sometimes lead to over-reduction of other functional groups. |

For the synthesis of 3-methoxy-3-methylpyrrolidine derivatives, sodium triacetoxyborohydride (STAB) is often the reagent of choice.[14] Its mild nature and high selectivity for imines over ketones and aldehydes make it particularly well-suited for this transformation, especially when dealing with sterically hindered substrates.[10][11] The use of STAB generally leads to cleaner reactions and higher yields compared to other common reducing agents.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of a generic 3-methoxy-3-methylpyrrolidin-4-one with a primary amine using sodium triacetoxyborohydride.

Protocol 1: Direct Reductive Amination Using Sodium Triacetoxyborohydride

This protocol is suitable for most primary and secondary amines.

Materials:

-

3-Methoxy-3-methylpyrrolidin-4-one derivative

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (1.5 - 2.0 equivalents)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the 3-methoxy-3-methylpyrrolidin-4-one derivative (1.0 equivalent) and the chosen solvent (DCE or THF).

-

Add the amine (1.0 - 1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to allow for initial imine formation.

-

If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) to liberate the free amine.

-

In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) to the reaction mixture. Note: The addition may cause a slight exotherm.

-

If the reaction is sluggish, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate iminium ion formation.[10][11]

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (hydrogen) will occur.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by flash column chromatography on silica gel.

Caption: Step-by-step workflow for the direct reductive amination protocol.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Inefficient imine formation; Deactivated reducing agent; Steric hindrance. | Add a catalytic amount of acetic acid to promote imine formation.[10][11] Ensure the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. Increase the reaction temperature to 40-50 °C. |

| Formation of Alcohol Byproduct | The reducing agent is reducing the starting ketone. | This is less common with NaBH(OAc)₃ but can occur. Ensure the reaction is not overly acidic. Consider a two-step procedure where the imine is formed first, followed by the addition of a less reactive reducing agent like NaBH₄.[11] |

| Incomplete Reaction | Insufficient equivalents of reducing agent; Steric hindrance. | Increase the equivalents of sodium triacetoxyborohydride to 2.5-3.0. Increase the reaction time. |

| Difficult Purification | The product has similar polarity to starting materials or byproducts. | Utilize an acidic workup to extract the basic amine product into the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the product.[15] |

Conclusion

Reductive amination is a powerful and versatile tool for the synthesis of 3-methoxy-3-methylpyrrolidine derivatives. By understanding the underlying mechanism and carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently construct these valuable scaffolds. Sodium triacetoxyborohydride has emerged as a superior reagent for this transformation due to its mildness, selectivity, and broad functional group tolerance. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this important reaction in drug discovery and development programs.

References

- Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amin

- Comprehensive Application Notes: Reductive Amination of Ortetamine Using Sodium Cyanoborohydride - Smolecule. (2026). Smolecule.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen

- Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synlett.

- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2017).

- Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. (2018).

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.

- Sodium Triacetoxyborohydride. Sigma-Aldrich.

- Reductive Amination - Common Conditions. Organic Chemistry Portal.

- Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube.

- New Catalysts for Reductive Amin

- Sodium cyanoborohydride. Organic Chemistry Portal.

- Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE.

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (2025).

- Amine synthesis by reductive amination (reductive alkyl

- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2025).

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.

- Lewis Acid-Catalyzed Reductive Amination of Carbonyl Compounds with Aminohydrosilanes. Synlett.

- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Academia.edu.

- Optimization of the reaction conditions for the reductive amination of...

- Application Note – Reductive Amin

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Technical Support Center: Optimizing Reductive Amination of Furan Aldehydes. (2025). Benchchem.

- Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry.

- Reductive Amin

- Reductive amin

- Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-c

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen

- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). PMC.

- Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Chemistry Portal.

- Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)? (2019).

Sources

- 1. pdf.smolecule.com [pdf.smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Sodium cyanoborohydride [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategies for Efficient Amide Coupling of the Sterically Hindered Secondary Amine, (3R)-3-Methoxy-3-methyl-pyrrolidine

Introduction

(3R)-3-Methoxy-3-methyl-pyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. Its constrained pyrrolidine scaffold, combined with the stereocenter and methoxy functional group, makes it an attractive component for introducing specific conformational rigidity and polarity into novel molecular entities. However, the acylation of its secondary amine presents a significant synthetic challenge. The nitrogen atom is directly adjacent to a quaternary carbon center, creating substantial steric hindrance that can impede or completely stall amide bond formation under standard coupling conditions.

This technical guide provides an in-depth analysis of effective coupling strategies to overcome this steric challenge. We will explore the mechanisms of highly efficient, modern coupling reagents, present a comparative analysis to guide reagent selection, and provide detailed, field-proven protocols for researchers and drug development professionals.

The Synthetic Hurdle: Understanding Steric Hindrance

The core difficulty in acylating (3R)-3-Methoxy-3-methyl-pyrrolidine lies in the steric congestion around the nucleophilic nitrogen. In a typical amide coupling reaction, the amine's lone pair of electrons must attack the electrophilic carbonyl carbon of an activated carboxylic acid. The bulky methyl group and the methoxy-substituted carbon adjacent to the amine create a crowded environment, sterically shielding the nitrogen and raising the activation energy of the desired nucleophilic attack. This often leads to slow reaction rates, incomplete conversions, and the need for harsh conditions that can compromise the integrity of sensitive functional groups elsewhere in the molecule.

To achieve high yields and purity, the choice of coupling reagent is paramount. The ideal reagent must generate a highly activated carboxylic acid intermediate that is exceptionally reactive, capable of overcoming the high energetic barrier imposed by the steric bulk.

Comparative Analysis of High-Efficiency Coupling Reagents

For challenging substrates like (3R)-3-Methoxy-3-methyl-pyrrolidine, standard reagents such as carbodiimides (e.g., EDC, DCC) alone are often insufficient.[1] We recommend the use of advanced uronium/aminium salts or phosphonic acid anhydrides, which are specifically designed for difficult couplings.[2]

| Reagent | Mechanism Type | Reactivity & Efficiency | Key Advantages | Potential Drawbacks & Considerations |

| HATU | Uronium/Aminium Salt | Very High . Forms a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling.[3] | Extremely fast reaction kinetics, high yields, and excellent suppression of racemization. Widely regarded as a benchmark for difficult couplings.[4][5] | Can cause guanidinylation of the amine if used in significant excess or if the coupling is slow.[4] Byproducts can sometimes complicate purification. |

| T3P® | Cyclic Phosphonic Anhydride | High . Forms a mixed phosphonic anhydride intermediate, which is a potent acylating agent.[6] | Byproducts are water-soluble, leading to a very simple aqueous workup and purification.[7][8] It is non-explosive, has low toxicity, and is cost-effective for scale-up.[8][9] | Reaction rates may be slightly slower than HATU in some cases. Requires a base to neutralize the generated phosphonic acid. |

| COMU | Uronium Salt | Very High . Based on the OxymaPure leaving group, its reactivity is often comparable or superior to HATU.[10] | Non-explosive and considered safer than HOBt/HOAt-based reagents.[5][10] Byproducts are generally more water-soluble than those from HATU, simplifying workup. Excellent solubility in common solvents.[10] | Can also cause guanidinylation side reactions, similar to other uronium salts, so stoichiometry should be carefully controlled.[10] |

Reaction Mechanisms & Workflows

A clear understanding of the reaction mechanism is crucial for troubleshooting and optimization. The following diagrams illustrate the activation and coupling pathways for our recommended reagents.

Caption: General workflow for amide bond formation.

HATU-Mediated Coupling Mechanism

HATU functions by first reacting with the carboxylate anion to form a highly unstable O-acyl(tetramethyl)isouronium salt.[3] This is rapidly converted into a more stable and highly reactive OAt-active ester, which is then attacked by the amine.[3][4]

Caption: HATU activation and coupling pathway.

T3P®-Mediated Coupling Mechanism

T3P®, a cyclic anhydride, activates the carboxylic acid by forming a mixed phosphonic anhydride. This intermediate is a powerful acylating agent, readily undergoing nucleophilic attack by the amine to form the amide bond.[6][7]

Caption: T3P® activation and coupling pathway.

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

-

Use anhydrous solvents to prevent hydrolysis of the coupling reagents and activated intermediates.

-

The order of addition is critical. Pre-activation of the carboxylic acid before adding the amine is highly recommended to maximize yield and minimize side reactions.

Protocol 1: HATU-Mediated Coupling

This protocol utilizes the high reactivity of HATU for efficient coupling, which is often complete within a few hours at room temperature.[4][11]

Materials & Reagents:

-

Carboxylic Acid (1.0 eq)

-

(3R)-3-Methoxy-3-methyl-pyrrolidine (1.1 - 1.2 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) or DCM for extraction

-

Silica gel for chromatography

Step-by-Step Procedure:

-

To a dry, inerted round-bottom flask, add the carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid).

-

Stir the mixture to dissolve the solids. Add DIPEA (2.5 - 3.0 eq) dropwise to the solution.

-

Allow the mixture to stir at room temperature for 15-20 minutes. This "pre-activation" step is crucial for forming the OAt-active ester.[4]

-

In a separate vial, dissolve (3R)-3-Methoxy-3-methyl-pyrrolidine (1.1 - 1.2 eq) in a small amount of anhydrous DMF.

-

Add the amine solution to the pre-activated carboxylic acid mixture dropwise.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water or 5% LiCl solution (to help remove DMF).

-

Extract the aqueous layer three times with ethyl acetate or DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to obtain the desired amide.

Protocol 2: T3P®-Mediated Coupling

This protocol is advantageous for its exceptionally simple workup, making it ideal for both small-scale and large-scale synthesis.[8][9] T3P® is typically supplied as a 50% solution in ethyl acetate or DMF.

Materials & Reagents:

-

Carboxylic Acid (1.0 eq)

-

(3R)-3-Methoxy-3-methyl-pyrrolidine (1.1 eq)

-

T3P® (50% solution in EtOAc or DMF) (1.5 eq)

-

Pyridine or Triethylamine (TEA) (3.0 eq)

-

Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

-

Deionized Water